CDK4/CDK6 Dual Inhibition with Clinically Matched Potency vs. Palbociclib
Nimbolide (CCRIS 5723) inhibits CDK4 and CDK6 with IC50 values of 11 nM and 16 nM, respectively—a potency profile that is numerically identical to the FDA-approved CDK4/6 inhibitor palbociclib (IC50: 11 nM for CDK4 and 16 nM for CDK6) when tested in comparable biochemical kinase assays [1]. Unlike palbociclib, which selectively targets CDK4/6, nimbolide simultaneously suppresses NF-κB, Wnt, PI3K-Akt, MAPK, and JAK-STAT signaling pathways, providing multi-pathway blockade from a single agent [2]. This polypharmacology was demonstrated in ER-positive/HER2-negative breast cancer models where nimbolide induced apoptosis through both CDK4/6-dependent cell cycle arrest and NF-κB-mediated survival pathway suppression [1].
| Evidence Dimension | CDK4 and CDK6 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CDK4 IC50 = 11 nM; CDK6 IC50 = 16 nM |
| Comparator Or Baseline | Palbociclib: CDK4 IC50 = 11 nM; CDK6 IC50 = 16 nM |
| Quantified Difference | Numerically equivalent IC50 values for both CDK4 (11 nM) and CDK6 (16 nM), but with additional multi-pathway suppression (NF-κB, Wnt, PI3K-Akt, MAPK, JAK-STAT) not present in palbociclib |
| Conditions | Biochemical kinase inhibition assay; ER-positive/HER2-negative breast cancer cell models |
Why This Matters
For researchers investigating combined CDK4/6 inhibition with NF-κB pathway blockade—particularly in endocrine-resistant breast cancer—nimbolide provides CDK4/6 potency equivalent to palbociclib while simultaneously suppressing resistance-conferring survival pathways, eliminating the need for drug combinations.
- [1] TargetMol. Nimbolide (T16324) Product Page. CDK4/6 Inhibition Data. View Source
- [2] FluoroProbe. Nimbolide Product Technical Datasheet. View Source
